molecular formula C20H19BrN4O3 B11221288 N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B11221288
M. Wt: 443.3 g/mol
InChI Key: OVIPYSIYMRCLLW-UHFFFAOYSA-N
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Description

N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamoylmethyl group, and a dihydroquinoxalinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromophenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a dihydroquinoxalinone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide
  • N-(4-Bromophenyl)-3-phenylpropanamide

Uniqueness

N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group with a dihydroquinoxalinyl moiety sets it apart from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C20H19BrN4O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C20H19BrN4O3/c1-3-18(27)24(2)19-20(28)25(16-10-5-4-9-15(16)23-19)12-17(26)22-14-8-6-7-13(21)11-14/h4-11H,3,12H2,1-2H3,(H,22,26)

InChI Key

OVIPYSIYMRCLLW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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